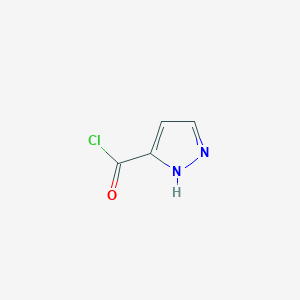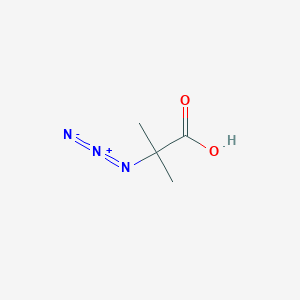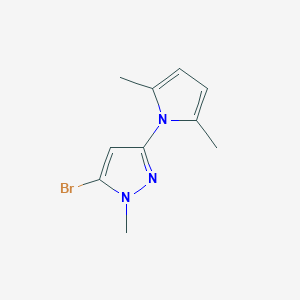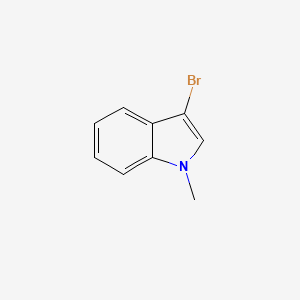
4-(2-Méthoxyéthoxy)pipéridine
Vue d'ensemble
Description
4-(2-Methoxyethoxy)piperidine (MEOP) is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid with a molecular formula of C8H17NO2 and molecular weight of 159.23 g/mol. MEOP has been studied for its potential applications in scientific research, including its use as a precursor in the synthesis of various compounds and as a reagent in chemical reactions. In
Applications De Recherche Scientifique
Pharmacologie : Développement d'agents anticancéreux
4-(2-Méthoxyéthoxy)pipéridine : a été identifié comme un composé précieux dans le développement d'agents anticancéreux. Sa partie structurale se retrouve dans les alcaloïdes de la pipéridine, qui sont connus pour présenter une variété de propriétés thérapeutiques, y compris un potentiel anticancéreux . Les dérivés de la pipéridine peuvent agir comme agents cliniques contre divers cancers tels que le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire, seuls ou en association avec de nouveaux médicaments .
Synthèse organique : Bloc de construction pour les hétérocycles
En synthèse organique, This compound sert de bloc de construction pour la création de composés hétérocycliques complexes. Il est impliqué dans diverses réactions intra- et intermoléculaires conduisant à la formation de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones, qui sont cruciales dans la conception de médicaments .
Science des matériaux : Synthèse des polymères
Le composé est utilisé en science des matériaux, en particulier dans la synthèse des polymères. Sa structure unique permet la création de polymères aux propriétés spécifiques, qui peuvent être utilisées dans diverses applications industrielles. L'expertise des scientifiques dans des domaines tels que la synthèse chimique et la science des matériaux est cruciale pour explorer ces applications .
Recherche agricole : Développement de pesticides
En recherche agricole, les dérivés de This compound sont explorés pour leur activité biologique contre les ravageurs. Ils sont utilisés dans la création de pesticides et d'insecticides, contribuant à la protection des cultures et à l'optimisation des rendements .
Biochimie : Études d'inhibition enzymatique
This compound : joue un rôle en biochimie, en particulier dans les études d'inhibition enzymatique. Ses dérivés sont utilisés pour comprendre l'interaction entre les enzymes et les inhibiteurs, ce qui est essentiel pour le développement de médicaments ciblant des voies biochimiques spécifiques .
Utilisations industrielles : Intermédiaire chimique
Dans l'industrie, This compound est utilisé comme intermédiaire chimique dans la synthèse de divers produits. Son rôle d'intermédiaire contribue à la production de matériaux allant des produits pharmaceutiques aux produits chimiques de spécialité .
Propriétés
IUPAC Name |
4-(2-methoxyethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXVOCUROHMWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554423 | |
| Record name | 4-(2-Methoxyethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-88-0 | |
| Record name | 4-(2-Methoxyethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














